3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety substituted with a 4-bromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione typically involves multiple steps. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, modulating their activity . The pathways involved can include signal transduction mechanisms that lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: Shares the piperazine ring with bis(4-fluorophenyl)methyl substitution.
3-{[4-(4-[18F]fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue with a similar piperazine structure.
Uniqueness
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione is unique due to its combination of a piperazine ring with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione moiety with a 4-bromophenyl group
Properties
Molecular Formula |
C27H24BrF2N3O2 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H24BrF2N3O2/c28-20-5-11-23(12-6-20)33-25(34)17-24(27(33)35)31-13-15-32(16-14-31)26(18-1-7-21(29)8-2-18)19-3-9-22(30)10-4-19/h1-12,24,26H,13-17H2 |
InChI Key |
RUAWAFHLEZCYFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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